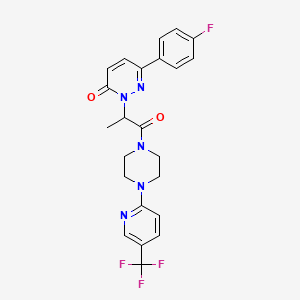

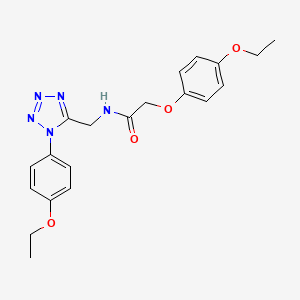

6-(4-fluorophenyl)-2-(1-oxo-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex molecule that appears to be related to various pharmacologically active compounds discussed in the provided papers. While the exact compound is not directly mentioned, the papers provide insights into similar structures and their synthesis, biological activities, and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with the formation of core structures followed by functionalization with various substituents. For instance, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole involves a simple and efficient process, characterized by spectral analysis . Similarly, the synthesis of 6-substituted-3-pyridazinone derivatives includes the attachment of arylpiperazino moieties . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a piperazine ring and a pyridazinone core in its structure.

Molecular Structure Analysis

The molecular structure of the compound likely features a pyridazinone core, substituted with a fluorophenyl group and a complex side chain that includes a piperazine ring and a trifluoromethylpyridinyl moiety. The presence of these functional groups suggests potential interactions with biological targets, as indicated by docking studies of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on ciprofloxacin, which shares the piperazinyl moiety. Ciprofloxacin undergoes photochemical reactions, including substitution and decarboxylation, influenced by environmental conditions . The fluorine atoms present in the compound may also undergo substitution reactions, as seen in the synthesis of fluorinated pyrido[2,3-c]pyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its fluorinated groups and the piperazine ring. Fluorinated compounds often exhibit increased lipophilicity and metabolic stability, which can enhance their pharmacokinetic profiles . The piperazine ring is a common feature in drugs and can impact the compound's solubility and ability to cross biological membranes . The trifluoromethyl group could further contribute to the compound's lipophilicity and electronic properties .

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of biological activities. For example, 6-substituted-3-pyridazinone derivatives have shown antinociceptive activity, with one compound being more active than aspirin . Another compound, a substituted pyrido[3,2-b]oxazinone, also exhibited significant antinociceptive activity and was found to be more active than aspirin . These findings suggest that the compound may also possess biological activities worth exploring.

科学的研究の応用

Rhodium Catalyzed Hydroformylation

A key step in the synthesis of neuroleptic agents, such as Fluspirilen and Penfluridol, involves the rhodium-catalyzed hydroformylation of specific precursors. These compounds contain a 4,4-bis(p-fluorophenyl)butyl group, highlighting the critical role of catalyzed reactions in the development of pharmaceuticals with complex structures like "6-(4-fluorophenyl)-2-(1-oxo-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one" (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Antimalarial Agents

Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, demonstrating the potential of "this compound" derivatives in treating malaria. These findings underscore the importance of structural elements such as hydroxyl groups, propane chains, and fluorine in enhancing antiplasmodial activity (Mendoza et al., 2011).

Antibacterial Activity

The synthesis of novel arylfluoroquinolones, characterized by fluorine substitution and various other structural modifications, highlights the antibacterial potency of compounds related to "this compound." The research indicates that specific substitutions at certain positions can significantly enhance the antimicrobial efficacy of these compounds (Chu, Fernandes, Claiborne, Pihuleac, Nordeen, Maleczka, & Pernet, 1985).

Serotonin 5-HT2 Antagonists

Research on the modification of 3-(4-fluorophenyl)-1H-indoles for high 5-HT2 receptor affinity and selectivity highlights the therapeutic potential of compounds structurally related to "this compound" in treating disorders influenced by serotonin receptors. These findings emphasize the role of molecular structure in determining receptor binding affinity and selectivity (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).

特性

IUPAC Name |

6-(4-fluorophenyl)-2-[1-oxo-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-2-yl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F4N5O2/c1-15(32-21(33)9-7-19(29-32)16-2-5-18(24)6-3-16)22(34)31-12-10-30(11-13-31)20-8-4-17(14-28-20)23(25,26)27/h2-9,14-15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJJAOFTGBPPAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F4N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)

![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester](/img/structure/B2530330.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)

![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)